molecular formula C20H14F3N3O2S B4351475 4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4351475
M. Wt: 417.4 g/mol
InChI Key: XPCMCLYINJWGHK-UHFFFAOYSA-N
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Description

4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a multifaceted chemical compound. This complex structure includes pyrazolo[3,4-b]pyridine, thiophene, and benzoic acid moieties, making it valuable for numerous scientific applications. Its synthesis and functional properties are pivotal in advancing the fields of chemistry and medicine, showing promise for unique chemical behaviors and biological activities.

Properties

IUPAC Name

4-[3-methyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c1-10-3-8-16(29-10)15-9-14(20(21,22)23)17-11(2)25-26(18(17)24-15)13-6-4-12(5-7-13)19(27)28/h3-9H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCMCLYINJWGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of 4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid involves several key steps, typically starting with the construction of the pyrazolo[3,4-b]pyridine core. This process might involve multi-step organic synthesis, including condensation reactions, cyclizations, and functional group modifications. Reaction conditions often involve specific reagents and catalysts to ensure precise transformations, such as the use of trifluoromethylation agents and thienyl group introduction under controlled temperatures and pH levels.

Industrial Production Methods

Industrial synthesis of this compound would likely optimize the laboratory procedures to scale up production while maintaining high yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors could streamline the synthesis, ensuring consistency and efficiency. Industrial production would also take into account environmental factors and waste management, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially altering the thiophene or pyrazolo[3,4-b]pyridine rings.

  • Reduction: : Reduction of certain functional groups within the molecule can lead to derivatives with different properties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzoic acid moiety or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminium hydride, and various nucleophiles or electrophiles for substitution reactions. Conditions vary widely depending on the desired transformation, often requiring precise control of temperature, solvent, and pH.

Major Products

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to sulfoxides or sulfones if targeting the thiophene ring, while substitution reactions could yield a variety of functionalized derivatives useful for further study or application.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a valuable intermediate for synthesizing novel materials and molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid may act as a ligand for various biological targets, assisting in the study of protein-ligand interactions and cellular pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. Its structural components suggest possible roles in drug development, particularly for conditions requiring modulation of specific molecular targets.

Industry

Industrially, it could be utilized in developing advanced materials or as a precursor in the manufacturing of pharmaceuticals, showcasing versatility across multiple sectors.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing various cellular processes. The precise mechanism often involves binding to active sites or altering the conformation of proteins, thereby affecting their function.

Comparison with Similar Compounds

Compared to other compounds with pyrazolo[3,4-b]pyridine or thiophene structures, 4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its trifluoromethyl group, which can significantly impact its chemical and biological properties. Similar compounds might include:

  • 4-[3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Lacks the methyl group on the thiophene ring, potentially altering its reactivity and biological activity.

  • 4-[3-methyl-6-(5-methyl-2-thienyl)-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Variation in the fluorination level can affect its electron-withdrawing properties and, consequently, its interaction with molecular targets.

This detailed examination underscores the compound's multifaceted nature and its potential impact across various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 2
4-[3-methyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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